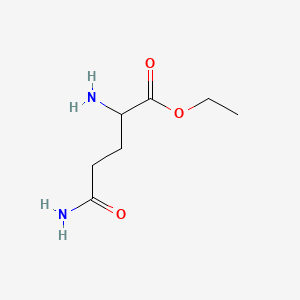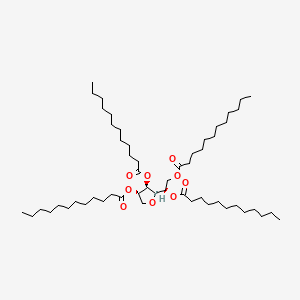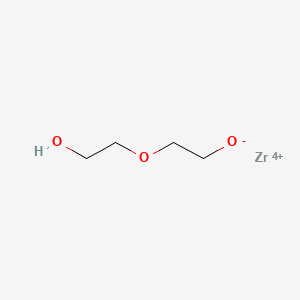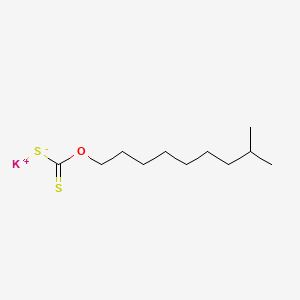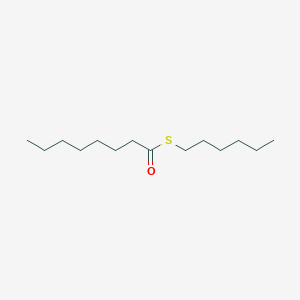
Octdecyl (R)12-((1-oxooctadecyl)oxy)oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octdecyl ®12-((1-oxooctadecyl)oxy)oleate: is a complex organic compound with the molecular formula C54H104O4 and a molecular weight of 817.40 g/mol . It is characterized by its long carbon chains and ester functional groups, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octdecyl ®12-((1-oxooctadecyl)oxy)oleate typically involves esterification reactions. One common method is the reaction between octadecanol and oleic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of Octdecyl ®12-((1-oxooctadecyl)oxy)oleate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Octdecyl ®12-((1-oxooctadecyl)oxy)oleate can undergo oxidation reactions, particularly at the double bonds present in the oleate moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or new esters.
Applications De Recherche Scientifique
Octdecyl ®12-((1-oxooctadecyl)oxy)oleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of lipid bilayers and liposomes for studying cell membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.
Mécanisme D'action
The mechanism of action of Octdecyl ®12-((1-oxooctadecyl)oxy)oleate primarily involves its interaction with lipid membranes. The long hydrophobic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecyl oleate: Similar in structure but lacks the additional ester group.
Stearyl oleate: Contains a stearyl group instead of an octadecyl group.
Cetyl oleate: Contains a cetyl group, which is shorter than the octadecyl group.
Uniqueness
Octdecyl ®12-((1-oxooctadecyl)oxy)oleate is unique due to its dual ester functionality, which imparts distinct physicochemical properties. This dual functionality enhances its emulsifying and surfactant capabilities, making it more effective in applications requiring stable emulsions and dispersions .
Propriétés
Numéro CAS |
94109-52-1 |
|---|---|
Formule moléculaire |
C54H104O4 |
Poids moléculaire |
817.4 g/mol |
Nom IUPAC |
octadecyl (Z,12R)-12-octadecanoyloxyoctadec-9-enoate |
InChI |
InChI=1S/C54H104O4/c1-4-7-10-13-15-17-19-21-23-25-27-29-33-37-41-46-51-57-53(55)49-44-39-35-32-31-34-38-43-48-52(47-42-12-9-6-3)58-54(56)50-45-40-36-30-28-26-24-22-20-18-16-14-11-8-5-2/h38,43,52H,4-37,39-42,44-51H2,1-3H3/b43-38-/t52-/m1/s1 |
Clé InChI |
YGASTKRBAMYASF-ANOOJLFQSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


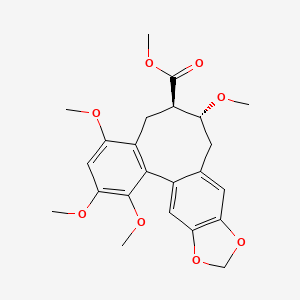
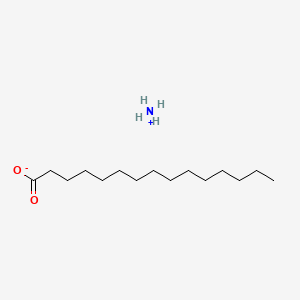
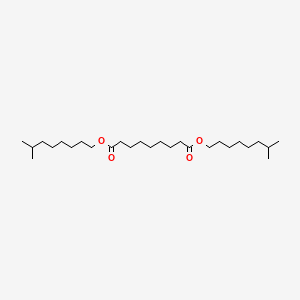




![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)

